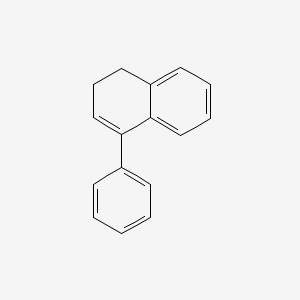

4-Phenyl-1,2-dihydronaphthalene

Overview

Description

4-Phenyl-1,2-dihydronaphthalene is a chemical compound with the formula C16H14 . It is also known by other names such as 1,2-Dihydro-4-phenylnaphthalene, 3,4-Dihydro-1-phenylnaphthalene, 1-Phenyl-3,4-dihydronaphthalene, and 1-Phenyl dialin .

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through a direct single-electron oxidation of methylenecyclopropanes (MCPs). This process merges visible light photoredox catalysis and cobalt catalysis . The method has been successfully applied to a broad range of substrates .

Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms and 14 hydrogen atoms . The molecular weight of the compound is 206.2824 .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied extensively. For instance, a visible light-mediated synthesis of 4-aryl-1,2-dihydronaphthalene derivatives via single-electron oxidation or MHAT from methylenecyclopropanes has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 206.2824 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

NMR Spectroscopy in Organic Chemistry

4-Phenyl-1,2-dihydronaphthalene and its derivatives have been a subject of interest in nuclear magnetic resonance (NMR) spectroscopy. Cook et al. (1969) utilized proton resonance spectroscopy to study 1,2-dihydronaphthalene and its 4-phenyl derivative, observing mobile equilibrium and pseudo-axial positioning of substituents in these compounds (Cook et al., 1969).

Photochemistry and Photostability

Lamberts and Laarhoven (2010) explored the photochemical behavior of this compound, identifying its main photoproduct as 1-phenylbenzobicyclo[3.1.0]hex-2-ene (Lamberts & Laarhoven, 2010). This research is significant in understanding the photochemical pathways and stability of this compound.

Sigmatropic Hydrogen Shifts

Widmer and Heimgartner (1975) studied the photochemistry of phenyl-substituted 1,2-dihydronaphthalenes, providing evidence for photochemical, sigmatropic hydrogen shifts (Widmer & Heimgartner, 1975). Such studies are crucial in organic synthesis and understanding reaction mechanisms.

Thermolysis and Interconversion Studies

Lamberts, Cuppen, and Laarhoven (1985) conducted research on the thermal rearrangements of phenyl-substituted 1,2-dihydronaphthalenes, revealing insights into the intermediates and reaction pathways involved (Lamberts et al., 1985).

PAH Formation in Combustion and Interstellar Chemistry

Kaiser et al. (2012) studied the formation of polycyclic aromatic hydrocarbons (PAHs) under single collision conditions, specifically looking at reactions involving phenyl radicals and 1,3-butadiene leading to the formation of 1,4-dihydronaphthalene (Kaiser et al., 2012). This research is relevant in the context of combustion and interstellar chemistry.

Anticancer Properties of Derivatives

Ravichandiran et al. (2019) synthesized and evaluated the anticancer properties of 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety, derived from 1,2-dihydronaphthalene structures (Ravichandiran et al., 2019). These findings highlight the potential therapeutic applications of such compounds.

Antibacterial Activity

Igwe and Echeme (2013) isolated a naphthalene pentenoic acid derivative from Brachystegia eurycoma, showing marked antibacterial activity against various bacterial strains. This compound's structure is closely related to this compound (Igwe & Echeme, 2013) Their study supports the use of such derivatives in treating infections and wounds in traditional medicine.

Mechanism of Action

Target of Action

It’s known that this compound is synthesized via single-electron oxidation of methylenecyclopropanes (mcps) .

Mode of Action

The mode of action of 4-Phenyl-1,2-dihydronaphthalene involves a direct single-electron oxidation of MCPs . This process is facilitated by merging visible light photoredox catalysis and cobalt catalysis . The interaction with its targets results in the rapid construction of 4-aryl-1,2-dihydronaphthalene derivatives .

Biochemical Pathways

The compound is synthesized through a process that involves visible light photoredox catalysis and cobalt catalysis , suggesting it may influence pathways related to these processes.

Result of Action

The compound is known to be involved in the rapid construction of 4-aryl-1,2-dihydronaphthalene derivatives , suggesting it may have a role in the synthesis of these derivatives.

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the synthesis of this compound involves the use of visible light photoredox catalysis , suggesting that light conditions may influence its action. Additionally, the use of cobalt catalysis implies that the presence of certain metal ions could also affect the compound’s activity.

Properties

IUPAC Name |

4-phenyl-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-5,7-9,11-12H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTVTLYXBAHXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225664 | |

| Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7469-40-1 | |

| Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1,2-dihydronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1,2-dihydronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

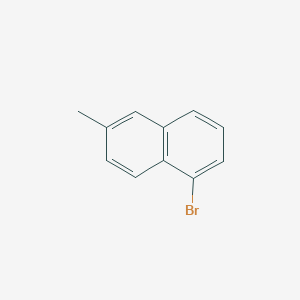

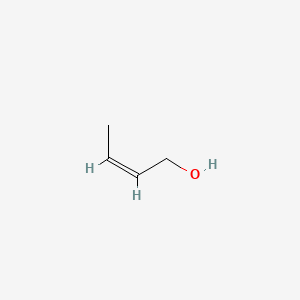

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1594863.png)